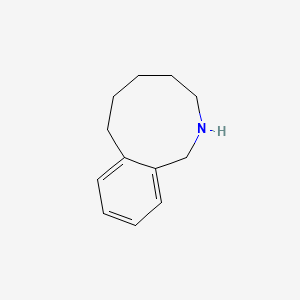

2,3,4,5,6,7-hexahydro-1H-2-benzazonine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3,4,5,6,7-hexahydro-1H-2-benzazonine” is a chemical compound with the linear formula C12H13NO2 . It has a molecular weight of 203.24 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “2,3,4,5,6,7-hexahydro-1H-2-benzazonine” is 1S/C12H13NO2/c14-11-7-3-4-8-12(15)13-10-6-2-1-5-9(10)11/h1-2,5-6H,3-4,7-8H2,(H,13,15) .Scientific Research Applications

Synthesis of Functionalized Derivatives

Functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran, a compound closely related to 2,3,4,5,6,7-hexahydro-1H-2-benzazonine, have been synthesized through a three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile . This synthesis method is significant due to the accessibility of the starting materials and the potential to obtain valuable products .

Biological Activity

Functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran have shown potential biological activity. They have been reported to exhibit antibacterial , hypocholesterolemic , antioxidant , and anti-inflammatory activities . Additionally, the tetrahydrobenzofuran core is incorporated in a number of natural compounds .

Synthesis of Quinazoline Derivatives

A protocol for the synthesis of derivatives of 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones has been described . This synthesis involves the substitution of aryl aldehydes with thiourea in the presence of a synthesized zinc ferrite nanocatalyst .

Antimicrobial Activity

The synthesized compounds of 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones have shown antimicrobial activity . Compounds possessing electron-withdrawing groups such as Cl, Br, and cyano group exhibited more active potential than the electron-donating groups .

Synthesis of Opioid Substructures

1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine, a compound related to 2,3,4,5,6,7-hexahydro-1H-2-benzazonine, has been synthesized as an opioid substructure . This synthesis involves an intramolecular Friedel–Crafts alkylation and an intramolecular Heck cyclization .

Antitumor and Antitubercular Activity

Derivatives of 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones have shown potential antitumor and antitubercular activity . These compounds have wide applications, including anticonvulsant, sedative, tranquilizer, analgesic, antimicrobial, anesthetic, anticancer, antihypertensive, anti-inflammatory, diuretic, and muscle relaxant properties .

Safety and Hazards

properties

IUPAC Name |

2,3,4,5,6,7-hexahydro-1H-2-benzazonine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11-7-3-4-8-12(11)10-13-9-5-1/h3-4,7-8,13H,1-2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIPZMAHWRXQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2CNCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6,7-hexahydro-1H-2-benzazonine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2912152.png)

![(2-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2912161.png)

![N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2912162.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2912164.png)

![N-(4-chlorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2912166.png)

![5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B2912168.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2912172.png)